4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is an organic compound belonging to the class of heterocyclic compounds It features a unique structure that includes a benzodioxole moiety, a thienopyrimidine core, and a phenyl group
Mechanism of Action
Target of Action
The primary target of 4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is believed to interact with its target, the inducible nitric oxide synthase, and modulate its activity . The specific nature of this interaction and the resulting changes in the enzyme’s function are areas of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are not fully elucidated yet. Given its target, it is likely to influence pathways involving nitric oxide signaling. Nitric oxide plays a pivotal role in various biological processes, including neurotransmission, immune response, and regulation of cell death .
Result of Action
Given its target, it is likely to modulate nitric oxide levels, which could have wide-ranging effects due to the diverse roles of nitric oxide in cellular processes .
Preparation Methods
The synthesis of 4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the benzodioxole and phenyl groups. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. Studies have explored its use in developing drugs for various diseases, including cancer and neurological disorders.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: It is used as a tool compound to probe biological pathways and molecular mechanisms
Comparison with Similar Compounds
Similar compounds to 4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine include:
4-(1,3-Benzodioxol-5-yloxy)-5-phenylthieno[2,3-d]pyrimidine: This compound shares a similar core structure but differs in the position of the substituents.
4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine: It has a similar benzodioxole moiety but includes an imidazole group instead of a phenyl group.
4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: This compound features a chlorophenyl group, which can influence its chemical and biological properties.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-12-21-19(25-14-7-8-16-17(9-14)24-11-23-16)15-10-18(26-20(15)22-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLFCLDAYVDMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)OC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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